5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
cyclopropyl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-18-16(22-19-11)15-10-20(17(21)13-7-8-13)9-14(15)12-5-3-2-4-6-12/h2-6,13-15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLKNUVORINQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antibacterial or antifungal agent.
Materials Science: Its stability and reactivity can be exploited in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
To contextualize the pharmacological and chemical profile of the target compound, we compare it with structurally analogous 1,2,4-oxadiazoles and related heterocycles. Key comparisons include:
Structural Analogues with 3-Methyl-1,2,4-oxadiazole Core
Key Observations :
- 3-Methyl Substitution : The 3-methyl group on the oxadiazole ring is critical for bioactivity. Its removal or relocation (e.g., to 2- or 5-positions) reduces receptor affinity, as shown in muscarinic receptor studies .
- Aryl/Pyrrolidine Modifications: The target compound’s cyclopropanecarbonyl-pyrrolidine moiety distinguishes it from simpler aryl-substituted analogs (e.g., bromophenyl in ).
Impact of Substituent Electronic and Steric Effects
- Bulk and Conformation : The phenylethyl-pyrrolidine group in compounds 1a/1b () introduces steric bulk but lacks the cyclopropane’s rigidity, which could affect target engagement in antiviral applications .
Pharmacological Relevance
- Anticancer Potential: Oxadiazole derivatives like 6r () exhibit antiproliferative effects via cell cycle arrest, suggesting the target compound’s 3-methyl group and cyclopropane ring may synergize for similar or enhanced activity .
- Receptor Selectivity: The pyrrolidine-cyclopropanecarbonyl moiety in the target compound may confer selectivity for muscarinic M1 receptors, contrasting with non-selective analogs like 2-methyl-1,2,4-oxadiazole derivatives .
Biological Activity
5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a 1,2,4-oxadiazole moiety with a cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl substituent, which suggests potential applications in pharmacology and drug discovery.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 291.77 g/mol. The structure can be represented as follows:
The compound exhibits favorable physical and chemical properties typical of oxadiazole derivatives, which include:
- Solubility : Varies based on solvent type.
- Stability : Generally stable under standard laboratory conditions but may require specific conditions for optimal reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. The oxadiazole ring is known for its ability to modulate biological pathways, making it a promising candidate for drug development.
Anticancer Activity
Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines such as MCF-7 and HCT-116. In one study, derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil and Tamoxifen .
Antimicrobial Activity
Research has indicated that oxadiazole derivatives possess notable antimicrobial properties:
| Compound | Activity Type | Target Organism | IC50/MIC |
|---|---|---|---|
| 4a | Antibacterial | E. coli | 7.9 μg/mL |
| 4b | Antifungal | C. albicans | 15.15 μg/mL |
| 13 | Antitubercular | M. tuberculosis | 62.5 μg/mL |
These compounds have been shown to inhibit the growth of both gram-positive and gram-negative bacteria as well as fungi .
Study on Anticancer Activity
A notable study synthesized various oxadiazole derivatives and tested their cytotoxic effects against breast cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established drugs like Doxorubicin, suggesting their potential as effective anticancer agents .
Study on Antimicrobial Efficacy
Another research effort focused on synthesizing oxadiazole derivatives with enhanced antimicrobial activity. The findings revealed that specific compounds demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential for therapeutic applications in infectious diseases .
Q & A
Q. What are the standard synthetic routes for preparing 5-(1-cyclopropanecarbonyl-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine core followed by cyclopropanecarbonyl and oxadiazole moiety introduction. Key steps include:
- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) or carbodiimides to form the 1,2,4-oxadiazole ring .
- Coupling Reactions : For example, coupling a pre-synthesized pyrrolidine intermediate with a cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine) .
- Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) are commonly used for their inertness and ability to dissolve polar intermediates .
Q. How is the structural identity of this compound confirmed in academic research?
Answer: Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the presence of cyclopropane, phenyl, and oxadiazole protons/carbons. For example, the methyl group on the oxadiazole typically appears as a singlet near δ 2.4 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., observed [M+H]+ peak matching theoretical mass within 3 ppm error) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related oxadiazole structures .
Q. What preliminary biological assays are used to evaluate this compound’s activity?
Answer: Initial screening includes:
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) to determine IC₅₀ values .
- Enzyme Inhibition Assays : Targeting enzymes like kinases or proteases to identify binding affinity (e.g., fluorescence-based assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Answer: Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% compared to conventional heating .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling steps) enhance regioselectivity .
- Solvent-Free Reactions : Minimizes side products in cyclopropane acylation steps .
- In-line Analytics : Use of FTIR or HPLC to monitor reaction progress in real time .
Q. What computational methods are employed to study structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : Predicts binding modes with targets like bacterial enzymes (e.g., Mycobacterium tuberculosis BioA) using software like AutoDock Vina .
- QSAR Modeling : Correlates substituent effects (e.g., cyclopropane vs. ethyl groups) with antimicrobial potency using descriptors like logP and polar surface area .
- DFT Calculations : Evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends in substitution reactions .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed for this compound?
Answer: Advanced assays include:
Q. What analytical techniques resolve contradictions in biological data across studies?
Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 48h vs. 72h incubation) to account for assay variability .
- Orthogonal Assays : Confirm anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity data .
- Impurity Profiling : Use LC-MS to rule out confounding effects from synthesis byproducts (e.g., brominated analogs in MIC assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
